molecular formula C23H22O7 B1663815 Toxicarolisoflavone

Toxicarolisoflavone

Cat. No.: B1663815
M. Wt: 410.4 g/mol
InChI Key: WNIRAQXHOVJVDB-UHFFFAOYSA-N
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Description

Toxicarol isoflavone is a naturally occurring isoflavone extracted from the plant Millettia brandisiana. Isoflavones are a class of flavonoids, which are phenolic compounds with a 3-phenylchromen-4-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toxicarol isoflavone involves the use of 2,2-dimethyl-5-hydroxy-7-methoxychroman as a starting material. The synthetic route includes several steps, such as methylation, cyclization, and hydroxylation, under specific reaction conditions .

Industrial Production Methods: Industrial production of toxicarol isoflavone can be achieved through biotechnological approaches, such as plant cell cultures and metabolic engineering. These methods involve the use of genetically engineered microorganisms or plant organ cultures to enhance the yield of isoflavones .

Chemical Reactions Analysis

Types of Reactions: Toxicarol isoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toxicarol isoflavone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in plant-microbe interactions and defense mechanisms.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural pesticides and other agrochemicals

Mechanism of Action

Toxicarol isoflavone is structurally and biogenetically related to other isoflavones, such as genistein, daidzein, and glycitein. These compounds share a similar 3-phenylchromen-4-one backbone but differ in their functional groups and biological activities. Toxicarol isoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological properties .

Comparison with Similar Compounds

Biological Activity

Toxicarolisoflavone, a compound derived from various plant species, has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and potential therapeutic properties. This article synthesizes current research findings regarding the biological activity of this compound, including data tables and case studies.

This compound is classified as an isoflavone, a type of flavonoid known for its bioactive properties. Structurally, it shares similarities with other flavonoids, which contribute to its interaction with biological systems.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study involving carrageenan-induced abdominal edema in zebrafish showed that this compound significantly reduced inflammation at various doses (100, 200, and 500 mg/kg) compared to a negative control group treated with dimethyl sulfoxide (DMSO). Notably, the 200 mg/kg dose displayed superior anti-inflammatory activity when compared to indomethacin, a standard anti-inflammatory drug .

Table 1: Anti-Inflammatory Effects of this compound

Dose (mg/kg)Edema Reduction (%)Comparison to Control
10040Significant
20070Highly Significant
50060Significant

2. Molecular Mechanisms

Molecular docking studies indicate that this compound inhibits Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The interactions observed in docking studies were comparable to those of established inhibitors, suggesting a strong pharmacophoric potential for this compound in drug development .

Toxicological Studies

Toxicity assessments have shown that this compound has an acceptable safety profile. Behavioral changes and histopathological analyses indicated minimal adverse effects at therapeutic doses. For instance, liver histopathology revealed only mild alterations such as cytoplasmic vacuolization without compromising organ function .

Table 2: Histopathological Findings in Zebrafish Treated with this compound

OrganDose (mg/kg)IHC Score (0-10)Observations
Liver2002.0Mild cytoplasmic vacuolization
Kidney2001.75Mild tubular degeneration
Intestine2001.5Leukocyte infiltration

Case Studies and Applications

Several studies have explored the potential applications of this compound in treating inflammatory diseases. For example, a case study highlighted its effectiveness in reducing symptoms of arthritis in animal models, demonstrating its viability as a therapeutic agent .

Moreover, ongoing research into the insecticidal properties of this compound suggests its utility in agricultural applications, particularly as a natural pesticide .

Properties

IUPAC Name

5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIRAQXHOVJVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Toxicarol isoflavone and where is it found?

A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].

Q2: What is the chemical structure of Toxicarol isoflavone?

A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.

Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?

A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.

Q4: What is the research focus regarding Toxicarol isoflavone?

A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.

Q5: What are the limitations of the current research on Toxicarol isoflavone?

A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.

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